molecular formula C16H12N2O B8075677 (1Z)-1-(phenylhydrazinylidene)naphthalen-2-one

(1Z)-1-(phenylhydrazinylidene)naphthalen-2-one

Cat. No.: B8075677
M. Wt: 248.28 g/mol
InChI Key: ZONYAPYTDIVJGG-VLGSPTGOSA-N
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Description

The compound with the PubChem (1Z)-1-(phenylhydrazinylidene)naphthalen-2-one is known as Sudan I. Its IUPAC name is this compound. Sudan I is an azo dye, which is a class of synthetic dyes characterized by the presence of an azo group (-N=N-) as part of their molecular structure. It is commonly used as a coloring agent in various industrial applications, including plastics, oils, and waxes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sudan I can be synthesized through the diazotization of aniline followed by coupling with 2-naphthol. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of Sudan I follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control .

Chemical Reactions Analysis

Types of Reactions

Sudan I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sudan I has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for staining and as an indicator in various chemical reactions.

    Biology: Employed in histology for staining tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.

    Industry: Widely used as a coloring agent in plastics, oils, and waxes.

Mechanism of Action

Sudan I exerts its effects primarily through its interaction with biological molecules. The azo group in Sudan I can undergo reduction to form aromatic amines, which can then interact with various cellular components. This interaction can lead to changes in cellular function and has been investigated for its potential mutagenic and carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sudan I is unique due to its specific chemical structure, which gives it distinct staining properties and solubility characteristics. Its ability to bind to certain biological molecules makes it particularly useful in various scientific and industrial applications .

Properties

IUPAC Name

(1Z)-1-(phenylhydrazinylidene)naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,17H/b18-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONYAPYTDIVJGG-VLGSPTGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/2\C(=O)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.